4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid, is an organic compound classified as an α-keto acid. It plays a significant role in various metabolic pathways and serves as a key intermediate in the metabolism of leucine. [] 4-Methyl-2-oxopentanoic acid is found naturally in biological fluids like human plasma. []
4-Methyl-2-oxopentanoic acid, also known as alpha-ketoisocaproic acid, is a significant compound in metabolic studies and biochemistry. It is classified as a short-chain keto acid, characterized by a ketone functional group and a carboxylic acid group. The compound has the chemical formula and is recognized by the CAS number 816-66-0. This compound plays a critical role in various metabolic pathways and is particularly noted for its effects on lipid metabolism and insulin signaling.
4-Methyl-2-oxopentanoic acid can be derived from the metabolism of leucine, an essential amino acid. It is found in several food items, including arctic blackberries, sesame seeds, sea buckthorn berries, and soft-necked garlic. The compound is also associated with certain metabolic disorders, such as Maple Syrup Urine Disease, where it accumulates due to enzymatic deficiencies in amino acid metabolism .
This compound belongs to the class of organic compounds known as short-chain keto acids and derivatives. It is categorized under organic acids and derivatives, specifically as a keto acid due to its structural characteristics. Its classification highlights its relevance in both nutritional biochemistry and metabolic research .
The synthesis of 4-methyl-2-oxopentanoic acid can be achieved through various methods:
Technical details regarding these methods involve controlling reaction conditions such as pH, temperature, and substrate concentrations to optimize yields .
The molecular structure of 4-methyl-2-oxopentanoic acid features a pentanoic acid backbone with a ketone group at the second carbon and a methyl group at the fourth carbon. The structural formula can be represented as follows:
4-Methyl-2-oxopentanoic acid participates in various biochemical reactions:
Technical details of these reactions often involve specific catalysts or enzymes that enhance reaction rates or selectivity .
The mechanism of action for 4-methyl-2-oxopentanoic acid primarily revolves around its role as a metabolic signal:
Relevant data from studies indicate that this compound's properties make it suitable for various biochemical applications .
4-Methyl-2-oxopentanoic acid has several applications in scientific research:
The compound's ability to influence key metabolic pathways makes it a valuable tool for researchers studying obesity, diabetes, and other metabolic diseases .
The systematic IUPAC name for this compound is 4-methyl-2-oxopentanoic acid, precisely describing its carbon backbone featuring a methyl substituent at the fourth carbon and a ketone group at the second position. The compound is more widely recognized in biochemical literature under its common name, α-Ketoisocaproic acid (KIC), reflecting its structural relationship to isocaproic acid. Alternative nomenclature includes 2-Oxoisocaproic acid and 4-methyl-2-oxovaleric acid, though these are used less frequently [2] [7]. The term Ketoleucine is encountered in older biochemical texts, emphasizing its metabolic derivation from L-leucine [7]. The CAS Registry Number (816-66-0) provides a unique identifier across chemical databases and commercial catalogs. Its prevalence in metabolic studies has generated numerous synonyms documented across chemical and biological databases, as consolidated in Table 1 [3] [7].
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | 4-Methyl-2-oxopentanoic acid |
Common Name | α-Ketoisocaproic acid (KIC) |
Biochemical Name | Ketoleucine |
Alternative Names | 2-Oxoisocaproic acid; 2-Ketoisocaproic acid; 2-Oxo-4-methylvaleric acid |
CAS Registry Number | 816-66-0 |
The molecular formula of 4-methyl-2-oxopentanoic acid is C₆H₁₀O₃ with a molecular weight of 130.14 g/mol. Its structure features a pentanoic acid backbone substituted with a methyl group (-CH₃) at the C4 position and a ketone functional group (=O) at C2, making it a β-keto acid derivative. The SMILES notation CC(C)CC(=O)C(=O)O accurately represents its connectivity: an isopropyl group (CH(CH₃)₂) connected to a -CH₂- moiety, followed by a carbonyl (C=O) and carboxyl group (COOH) [7] [8]. This arrangement creates two electrophilic centers at C1 (carboxyl carbon) and C2 (ketone carbon), rendering the molecule reactive in biochemical transformations. The branched aliphatic chain enhances hydrophobicity, influencing its membrane permeability and subcellular distribution. Key physical properties include a density of 1.055 g/mL, melting point of 9°C, and refractive index of 1.431 [8]. The compound typically exists as a colorless to light yellow liquid at room temperature [2].
Table 2: Structural and Functional Properties
Property | Characteristic |
---|---|
Molecular Formula | C₆H₁₀O₃ |
Molecular Weight | 130.14 g/mol |
Key Functional Groups | Carboxyl (-COOH); Ketone (-C=O); Branched alkyl chain |
Density (g/mL) | 1.055 |
Melting Point (°C) | 9 |
SMILES Notation | CC(C)CC(=O)C(=O)O |
Reactivity Profile | Electrophilic at C1/C2; β-keto acid tautomerism |
4-Methyl-2-oxopentanoic acid is classified biochemically as a branched-chain keto acid (BCKA) due to its aliphatic branching (isopropyl group) and α-keto acid functionality. It belongs to the broader category of 2-oxo monocarboxylic acids within the ChEBI ontological classification system (ChEBI ID: 48430) [4] [5]. BCKAs are defined by their derivation from branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—through reversible transamination reactions. Specifically, this compound is the α-keto acid counterpart of L-leucine, formed when leucine donates its amino group to α-ketoglutarate [2]. This metabolic relationship positions it at a crucial metabolic junction: it can undergo oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase complex (BCKDH) to enter energy metabolism or accumulate pathologically when BCKDH activity is impaired. Its structural features—particularly the sterically hindered branched chain—influence its enzyme kinetics and toxicity profile compared to straight-chain analogs [3] [4].
The identification of 4-methyl-2-oxopentanoic acid is intertwined with mid-20th century research on amino acid metabolism and inherited metabolic disorders. Its discovery emerged from investigations into maple syrup urine disease (MSUD), first clinically described by John Menkes in 1954. By the late 1950s, biochemical analysis of affected patients' fluids revealed marked elevations of branched-chain keto acids, including 4-methyl-2-oxopentanoic acid, establishing it as a pathognomonic metabolite of this disorder [2] [4]. This discovery provided the first evidence of its existence in vivo and highlighted the clinical consequences of its accumulation.
Parallel research in basic biochemistry identified this compound as a key intermediate in leucine catabolism. Studies in the 1960s delineated its formation via mitochondrial branched-chain aminotransferase (BCAT) and its subsequent decarboxylation by the BCKDH complex. Research in porcine models demonstrated its unexpected role as a nutrient signaling molecule, stimulating skeletal muscle protein synthesis independently of mTORC1 activation—a finding that expanded understanding of nutrient sensing beyond classical insulin-amino acid signaling axes [2] [6].
The compound’s dual bioactivity profile came into focus through late 20th-century investigations: while physiological concentrations support energy metabolism, supraphysiological accumulation (as in MSUD) uncouples oxidative phosphorylation, inhibits α-ketoglutarate dehydrogenase, and induces endoplasmic reticulum stress. Seminal rodent studies in the 2000s mechanistically linked its neurotoxicity to oxidative damage in hippocampal and striatal regions, providing a biochemical basis for MSUD-associated neurological deficits [2] [3]. Contemporary research explores its paradoxical roles in metabolic regulation—promoting insulin resistance in adipocytes while stimulating anabolic pathways in muscle—making it a molecule of enduring scientific interest.
Table 3: Key Historical Milestones
Timeframe | Research Milestone |
---|---|
1954 | Clinical description of MSUD by John Menkes |
Late 1950s | Identification as accumulated metabolite in MSUD |
1960s | Elucidation as leucine-derived intermediate in catabolism |
1990s | Characterization as nutrient signal in skeletal muscle |
2000s | Mechanistic studies linking to oxidative stress in neurons |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8